BENGHE Foundational & Exploratory

Check Availability & Pricing

Decoding the Polypharmacology of Piperazin

Author: Benc

‘ Compound of Interest

Compound Name: 4-acetyl-N-ethylpiperazine-1-carboxamide
CAS No.: 887577-54-0
Cat. No.: B2534133

Executive Summary

Piperazine carboxamides represent a highly privileged, versatile pharmacophore in modern medicinal chemistry. The integration of the rigid, nitrogen-
spatial orientation for hydrogen bonding. This technical guide synthesizes recent breakthroughs in the biological evaluation of these derivatives, detai

Structural Rationale & Pharmacophore Dynamics

The selection of the piperazine carboxamide scaffold is rarely arbitrary; it is a deliberate engineering choice designed to overcome specific pharmaco

For instance, in the development of hypoxia-activated prodrugs, early nitrobenzamide candidates (such as PR-104) suffered from two fatal flaws: off-i
a symmetrical piperazine carboxamide moiety, researchers successfully eliminated atropisomer formation, bypassed glucuronidation clearance mech

Key Biological Activities & Mechanistic Pathways
Metabolic Modulation: a-Glucosidase Inhibition

In the management of type 2 diabetes, delaying postprandial hyperglycemia via a-glucosidase inhibition is a primary therapeutic vector. Recent evalu
(0.4-1.5 puM), vastly outperforming the clinical standard Acarbose (IC50 = 817.38 uM)[2]. Mechanistic Causality: Stereochemistry dictates efficacy. De
(MM-GBSA) analyses reveal that the S-isomer achieves a binding energy approximately 11 kcal/mol lower than the R-isomer, driven by optimized hy
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Fig 1. Stereoselective competitive inhibition of a-glucosidase by S-isomer derivatives.

Oncology: Hypoxia-Activated Prodrugs (GDEPT)

Gene-Directed Enzyme Prodrug Therapy (GDEPT) relies on the selective activation of non-toxic prodrugs within the tumor microenvironment. Pipera:

vectors) in hypoxic zones[1]. The resulting active cytotoxic effector diffuses to neighboring tumor cells—a phenomenon known as the "bystander effec
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Fig 2. Mechanism of piperazine carboxamide hypoxia prodrugs avoiding AKR1C3 metabolism.

Neurological & Antimicrobial Efficacy
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o FAAH Inhibition: Fatty Acid Amide Hydrolase (FAAH) regulates endocannabinoid tone. 3D-QSAR CoMSIA models of pyrimidinyl-piperazine-carbox:

exceeding 12.4[3].

« Antimicrobial Action: Piperazine-based phthalimide derivatives and their metal complexes (e.g., Cu, Co, Zn) exhibit potent biocidal activity against |

« Chemokine Antagonism: N-aryl piperazine-1-carboxamides function as potent CCR2 antagonists. Strategic reduction of basicity and lipophilicity in

Quantitative Efficacy Data Synthesis

Target / Indication

Derivative Class

Key Efficacy Metric

a-Glucosidase

Chiral Pyrimidinyl-Piperazine Carboxamide (S-isomer)

IC50 = 0.4-1.5 uM

Hypoxia / GDEPT

Piperazine-Bearing Nitrobenzamide

High Bystander Efficacy

FAAH Enzyme

Pyrimidinyl-Piperazine Carboxamide

Predicted pIC50 ~12.4

MRSA

Piperazine-Phthalimide Metal Complex (5e)

MIC = 45 + 0.15 pg/mL

CCR2 Receptor

N-aryl Piperazine-1-Carboxamide

High Target Affinity

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating internal controls that confir
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Protocol A: 3D Multicellular Clonogenic Assay for Bystander Effect (GDEPT)

Purpose: To validate that the piperazine carboxamide prodrug is selectively activated by NfsA and successfully diffuses to kill neighboring tumor cells

o Cell Line Engineering (Internal Control): Culture two isogenic human colon carcinoma cell lines: HCT116 wild-type (WT) and HCT116 engineered t
endogenous human enzymes (like AKR1C3)[1].

» 3D Spheroid Co-Culture: Seed a mixture of WT and NfsA+ cells (e.g., 90% WT / 10% NfsA+) in ultra-low attachment plates to form 3D spheroids. (
effector[1].

» Prodrug Exposure: Incubate spheroids with varying concentrations of the piperazine carboxamide prodrug (0.1 uM to 100 puM) for 24 hours under t

» Viability Readout & Validation: Dissociate spheroids and plate for clonogenic survival. A significant reduction in the survival of the 90% WT populati

Protocol B: Kinetic Validation of a-Glucosidase Competitive Inhibition

Purpose: To prove the thermodynamic preference of the S-isomer and validate its competitive mechanism of action.

* Enzyme-Substrate Incubation: Prepare a solution of yeast a-glucosidase (0.1 U/mL) in phosphate buffer (pH 6.8). Add the substrate p-nitrophenyl-c
« Stereoisomer Segregation: Run parallel assays using the R-isomer, the S-isomer, and Acarbose (positive control) at their respective IC50 concentr
» Spectrophotometric Analysis: Measure absorbance at 405 nm continuously for 10 minutes to determine the initial velocity (VO) of p-nitrophenol rele

« Lineweaver-Burk Plotting (Self-Validation): Plot 1/V0 against 1/[S]. Causality: Simply measuring an IC50 does not reveal the mechanism. If the Line
with pNPG for the active site, rather than binding allosterically[2].
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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